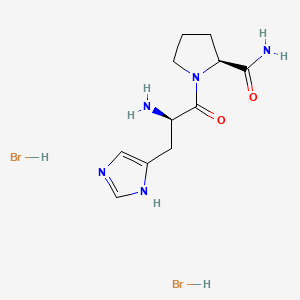
Cyclopentanone, 4-acetyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 4-acetyl-2-methyl- is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentanone, featuring an acetyl group at the 4-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanone, 4-acetyl-2-methyl- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with acetyl chloride and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 4-acetyl-2-methyl- often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 4-acetyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 4-acetyl-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclopentanone, 4-acetyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: The parent compound, which lacks the acetyl and methyl groups.
Cyclohexanone: A similar cyclic ketone with a six-membered ring.
2-Pentanone: A linear ketone with similar functional groups.
Uniqueness
Cyclopentanone, 4-acetyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4-acetyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(6(2)9)4-8(5)10/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KTNNSTIEUHJTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC1=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)




![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)



![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

